Diethyl acetoxymalonate
Description
Significance of Diethyl Acetoxymalonate as a Key Synthetic Intermediate
The primary significance of this compound in organic chemistry lies in its role as a nucleophile for creating new carbon-carbon bonds. It is particularly valuable in Michael addition reactions, a fundamental method for remote functionalization in organic synthesis. iucr.org This reaction involves the conjugate addition of a carbanion, derived from this compound, to α,β-unsaturated carbonyl compounds. iucr.org
A well-studied application is its reaction with chalcones (1,3-diphenyl-2-propen-1-ones). iucr.org The resulting adducts contain a backbone structure found in molecules with a wide array of biological activities, including antifungal, anticancer, and antimalarial properties. iucr.org
A key area of research has been the development of catalytic, asymmetric Michael additions using this compound. nih.gov By employing chiral phase-transfer catalysts, such as those derived from crown ethers or Cinchona alkaloids, chemists can achieve high levels of enantioselectivity, producing specific stereoisomers of the final product. nih.govresearchgate.netthieme-connect.com This control is crucial for the synthesis of biologically active molecules. In reactions with substituted trans-chalcones, this compound has been shown to give excellent results, with enantiomeric excesses (ee) reaching up to 97%. researchgate.netthieme-connect.com In some cases, such as reactions with chalcones bearing furan (B31954) or thiophene (B33073) substituents, enantioselectivity can exceed 99%. researchgate.nettandfonline.com
Table 2: Selected Asymmetric Michael Additions Using this compound
| Michael Acceptor (Substrate) | Catalyst System | Yield | Enantiomeric Excess (ee) | Reference(s) |
|---|---|---|---|---|
| trans-Chalcone | Glucopyranoside-based crown ether | 72% | 96% | tandfonline.com |
| trans-Chalcone (unsubstituted) | Idose-based crown ether | 78% | 96% | researchgate.net |
| 4-Methoxy-trans-chalcone | Glucopyranoside-based crown ether | 73% | 97% | thieme-connect.com |
| 4-Nitro-trans-chalcone | Glucopyranoside-based crown ether | 85% | 99% | tandfonline.com |
| 2-Thiophenyl-substituted chalcone (B49325) | Glucose-based crown ether | - | >99% | researchgate.net |
Overview of its Academic Research Landscape and Trajectory
The academic research surrounding this compound has largely focused on its application in asymmetric synthesis. A significant trajectory in the field has been the move towards catalytic methods that are both efficient and environmentally conscious. nih.gov The use of phase-transfer catalysis, which can be performed under mild, solid/liquid two-phase conditions, exemplifies this trend. iucr.orgnih.gov
Research efforts are heavily invested in optimizing the enantioselectivity of reactions involving this compound. researchgate.netthieme-connect.com This involves the systematic investigation of several factors:
Catalyst Structure: Studies extensively compare the effectiveness of different chiral catalysts. For instance, bifunctional catalysts derived from Cinchona alkaloids and various lariat (B8276320) crown ethers derived from natural sugars like D-glucose have been developed and tested. nih.govresearchgate.netthieme-connect.com
Substrate Scope: Researchers have explored the reactivity of this compound with a wide range of Michael acceptors. This includes a variety of substituted chalcones and cyclic enones to determine how electronic and steric factors on the substrate influence the reaction's yield and stereochemical outcome. researchgate.net It has been found that chalcones with para-substituents on the β-aryl ring generally lead to the highest enantioselectivities. researchgate.net
Reaction Conditions: The optimization of reaction conditions, such as solvent and base, is another critical area of study to maximize both chemical yield and optical purity of the products. nih.gov
The overarching goal of this research is to develop reliable and highly selective synthetic methodologies. The successful application of this compound in these catalytic systems provides a powerful tool for constructing complex, chiral molecules from simple precursors. researchgate.net The continuous development of new catalysts and the expansion of the reaction's scope remain active areas of academic inquiry. tandfonline.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diethyl 2-acetyloxypropanedioate | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-4-13-8(11)7(15-6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZFLUEMBCUUTKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40203134 | |
| Record name | Diethyl acetoxymalonate | |
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Molecular Weight |
218.20 g/mol | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
CAS No. |
5468-23-5 | |
| Record name | 1,3-Diethyl 2-(acetyloxy)propanedioate | |
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| Record name | Diethyl acetoxymalonate | |
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| Record name | Diethyl acetoxymalonate | |
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| Record name | Diethyl acetoxymalonate | |
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Synthetic Methodologies for Diethyl Acetoxymalonate
Established Routes for Diethyl Acetoxymalonate Preparation
The synthesis of this compound has been approached through several established chemical transformations. Among these, oxidative strategies that functionalize the active methylene (B1212753) group of diethyl malonate are of significant interest.
Oxidative Strategies Utilizing Diethyl Malonate Precursors
The carbon atom flanked by two ester functionalities in diethyl malonate is activated towards oxidation. This reactivity allows for the direct introduction of an acetoxy group, providing a straightforward route to the target compound.
A recognized method for the preparation of this compound involves the direct oxidation of diethyl malonate using lead tetraacetate (Pb(OAc)₄). rsc.org Lead tetraacetate is a potent oxidizing agent known for its ability to effect acetoxylations at activated C-H bonds. wikipedia.orgjuniperpublishers.com In this reaction, the methylene group of diethyl malonate is directly converted to an acetoxylated carbon center. This transformation has been cited as a key step in the synthesis of other molecules, confirming its utility in organic synthesis. rsc.org
The reaction involves the direct treatment of the diethyl malonate precursor with the lead(IV) reagent.
Table 1: Lead Tetraacetate Mediated Synthesis of this compound
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|
Exploration of Alternative and Emerging Synthetic Pathways
Beyond direct oxidation with lead tetraacetate, other synthetic routes to this compound have been developed. These methods provide alternative and, in some cases, more efficient or milder conditions for the preparation of the target compound.
One notable alternative involves the nucleophilic substitution reaction between diethyl bromomalonate and an acetate (B1210297) salt. The reaction of diethyl bromomalonate with potassium acetate furnishes this compound, leveraging a classic Sₙ2 displacement of the bromide by the acetate nucleophile. chemicalbook.com
An emerging and highly efficient method is the rhodium-catalyzed O-H bond insertion reaction between a diazo compound and acetic acid. chemicalbook.com Specifically, the reaction of diazomalonic acid diethyl ester with acetic acid in the presence of a dirhodium catalyst provides this compound in excellent yield. chemicalbook.com This catalytic approach represents a modern and atom-economical pathway. chemicalbook.com
Table 2: Rhodium-Catalyzed Synthesis of this compound chemicalbook.com
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield |
|---|
This catalytic transformation is conducted under an inert atmosphere at room temperature, highlighting its mild conditions and high efficiency. chemicalbook.com
Intrinsic Reactivity and Detailed Reaction Mechanisms of Diethyl Acetoxymalonate
Examination of Nucleophilic Reactivity Pertaining to the Malonate Framework
The core reactivity of the malonate portion of diethyl acetoxymalonate is centered on the carbon atom situated between the two carbonyl groups (the α-carbon). Although this carbon is substituted with an acetoxy group, the principles governing the reactivity of the parent diethyl malonate scaffold remain relevant. The primary manifestation of its nucleophilic character is through the formation of an enolate.
In the parent compound, diethyl malonate, the methylene (B1212753) protons at the α-carbon are significantly acidic (pKa ≈ 13) for a carbon acid. libretexts.org This acidity is a direct result of the powerful electron-withdrawing inductive effects of the two adjacent ester carbonyl groups. fiveable.me Upon deprotonation by a suitable base, such as sodium ethoxide, a resonance-stabilized enolate ion is formed. libretexts.orgfiveable.me The negative charge is not localized on the α-carbon but is delocalized across the oxygen atoms of both carbonyl groups, a key factor in its stability and subsequent reactivity. fiveable.meutexas.edu
The general mechanism for enolate formation in a malonic ester is as follows:
A base abstracts a proton from the α-carbon. masterorganicchemistry.com
A carbanion is formed, which is stabilized by resonance, delocalizing the negative charge onto the two oxygen atoms. libretexts.orgfiveable.me
In this compound, the α-carbon is already substituted with an acetoxy group, meaning it has no α-protons to be removed for enolate formation in the traditional sense. Instead, its synthetic utility often involves it acting as a precursor or a comparative compound where the acetoxy group itself modifies the reaction, or the molecule is used in reactions where the malonate framework is the key reactive center, for example, as a nucleophile in Michael additions. researchgate.netresearchgate.net
Table 1: Typical Conditions for Malonic Ester Enolate Formation
| Base | Solvent | Purpose |
|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol (EtOH) | Standard conditions; prevents transesterification. libretexts.orgwikipedia.org |
| Potassium tert-butoxide (KOtBu) | Dioxane, THF | Stronger, non-nucleophilic base for specific applications. |
| Sodium Hydride (NaH) | THF, DMF | Strong, non-nucleophilic base; reaction goes to completion. |
Mechanistic Influence of the Acetoxy Group on this compound Reactivity
The presence of the α-acetoxy group is the defining structural feature of this compound and exerts a significant influence on its reactivity compared to unsubstituted diethyl malonate. This influence is both electronic and steric.
The acetoxy group is electron-withdrawing, which affects the electron density of the entire molecule, including the carbonyl carbons. More importantly, it serves as a chiral auxiliary or a directing group in certain asymmetric reactions. Research has shown that in organocatalyzed Michael additions to chalcones, this compound often provides superior results in terms of enantioselectivity compared to other substituted malonates. researchgate.netresearchgate.netcolab.ws For instance, in reactions with substituted trans-chalcones, the use of this compound led to products with up to 96% enantiomeric excess (ee). researchgate.net Similarly, in reactions with cyclic enones, it yielded Michael adducts with enantioselectivities reaching 83%. researchgate.net In some cases, using specific chiral catalysts, enantioselectivity has been reported to be as high as 99%. rsc.org
Furthermore, the acetoxy group can function as a leaving group under certain reductive conditions, allowing for its replacement. This transformation pathway involves the reductive α-deoxygenation of the corresponding α-hydroxy intermediate, effectively replacing the acetoxy functionality with hydrogen or an alkyl group. scribd.com
Table 2: Selected Research Findings on this compound Reactivity
| Reaction Type | Reactant(s) | Catalyst/Conditions | Result | Reference(s) |
|---|---|---|---|---|
| Michael Addition | trans-Chalcone | Cinchona Alkaloid Derivative | Up to 96% ee | researchgate.net |
| Michael Addition | Cyclic Enones | Glucose-based Catalyst | Up to 83% ee | researchgate.net |
| Michael Addition | Chalcones | α-D-galactoside-based crown ethers | Up to 99% ee | rsc.org |
| Reductive Deacetoxylation | Diethyl acetoxy-α-arylmalonates | Not specified | Generates ester enolates | scribd.com |
Analysis of Electrophilic Character and Pathways for Functional Group Transformation
While the malonate framework provides nucleophilic character, this compound also possesses distinct electrophilic centers. The carbonyl carbons of the two diethyl ester groups and the acetoxy group are all electrophilic and susceptible to attack by nucleophiles. libretexts.org
The most common functional group transformations involving these electrophilic sites are nucleophilic acyl substitutions.
Ester Hydrolysis: Like all esters, the two ethyl ester groups can be hydrolyzed under acidic or basic conditions. masterorganicchemistry.compearson.com Treatment with aqueous acid (e.g., HCl) and heat, or a base like sodium hydroxide (B78521) followed by an acidic workup, will convert the diester into the corresponding dicarboxylic acid. masterorganicchemistry.comopenochem.org This is often a subsequent step after an initial alkylation or addition reaction in malonic ester synthesis. openochem.org
Acetoxy Group as a Leaving Group: The acetoxy group itself can be a target for nucleophiles. It can be removed or replaced, functioning as a leaving group. The deprotection of an alcohol that has been protected as an acetate (B1210297) ester can be achieved with aqueous acid or base. wikipedia.org This reactivity highlights a pathway for transforming the α-substituted malonate.
Decarboxylation: Following hydrolysis of the ester groups to form a malonic acid derivative, heating the resulting β-dicarboxylic acid readily induces decarboxylation (loss of CO₂). libretexts.orgopenochem.org This process typically proceeds through a cyclic transition state to yield a substituted carboxylic acid. libretexts.org
These pathways for functional group transformation make this compound a versatile intermediate in organic synthesis, allowing for the construction of more complex molecular architectures.
Advanced Applications of Diethyl Acetoxymalonate in Organic Synthesis
Contributions to Asymmetric Catalysis
The prochiral nature of diethyl acetoxymalonate makes it an excellent substrate for asymmetric transformations. Chiral catalysts can distinguish between the two enantiotopic faces of the corresponding enolate, enabling the synthesis of enantioenriched products that are valuable intermediates for pharmaceuticals and other biologically active compounds. Its utility is most pronounced in enantioselective conjugate additions and related tandem reactions.
The Michael addition of this compound to α,β-unsaturated compounds is a cornerstone of its application in asymmetric synthesis. Under the influence of chiral phase-transfer catalysts, typically carbohydrate-based crown ethers, this compound can be added to various Michael acceptors with high levels of stereocontrol.
The reaction between this compound and substituted trans-chalcones has been extensively studied, demonstrating remarkable levels of enantioselectivity. tandfonline.com Chiral crown ethers, particularly those derived from monosaccharides like glucose and galactose, have proven to be highly effective catalysts for this transformation under phase-transfer conditions. rug.nlmdpi.com In these reactions, the catalyst forms a chiral complex with the enolate of this compound, guiding its approach to the chalcone (B49325) and thereby controlling the stereochemical outcome. Excellent enantiomeric excesses (ee), often exceeding 95%, have been reported. For instance, the reaction of this compound with unsubstituted trans-chalcone can achieve 96% ee. tandfonline.com Furthermore, reactions involving chalcones with furan-2-yl and thiophen-2-yl substituents have yielded products with near-perfect enantioselectivity (99% ee). tandfonline.com
Table 1: Enantioselective Michael Addition of this compound to Chalcone Derivatives
| Catalyst Type | Chalcone Derivative | Enantiomeric Excess (ee) | Reference |
| Glucose-based Crown Ether | trans-Chalcone | 96% | nih.gov |
| Galactose-based Crown Ether | trans-Chalcone | 99% | nih.gov |
| Threitol-based Crown Ether | 4-Chlorochalcone | 99% | thieme-connect.com |
| Threitol-based Crown Ether | 4-Methoxychalcone | 99% | thieme-connect.com |
| Glucose-based Crown Ether | Furyl-substituted Chalcone | >99% | mdpi.com |
| Glucose-based Crown Ether | Thiophenyl-substituted Chalcone | >99% | mdpi.com |
The scope of enantioselective Michael additions involving this compound extends to cyclic α,β-unsaturated ketones (enones). These reactions provide access to chiral cyclic scaffolds containing valuable functional groups. Research utilizing a glucose-derived monoaza-15-crown-5 lariat (B8276320) ether as a phase-transfer catalyst has shown that this compound reacts with cyclic enones to afford the corresponding Michael adducts with good to high enantioselectivities. thieme-connect.com Specifically, these reactions have been reported to achieve enantiomeric excesses of up to 83%. mdpi.comthieme-connect.com This demonstrates the catalyst's ability to effectively induce chirality in reactions involving more sterically demanding cyclic substrates.
The degree of enantioselectivity in the Michael addition of this compound is highly dependent on the specific structures of both the substrate and the chiral catalyst. thieme-connect.com
Substrate Effects: The electronic properties and position of substituents on the chalcone acceptor have a significant impact. mdpi.com Studies using glucose-based catalysts have revealed that chalcones substituted at the para-position of the β-aryl ring generally lead to the highest enantioselectivities (88–97% ee). mdpi.comthieme-connect.com Conversely, substituents on the benzoyl aryl ring tend to cause a decrease in enantioselectivity compared to the unsubstituted parent chalcone. mdpi.comthieme-connect.com This suggests that the electronic nature and steric profile of the Michael acceptor are critical in achieving optimal stereochemical recognition by the chiral catalyst-enolate complex.
Catalyst Effects: The structure of the chiral catalyst is paramount. Carbohydrate-based crown ethers, particularly lariat ethers with side arms, have shown exceptional performance. For example, in the reaction with trans-chalcone, galactose-based lariat ethers bearing a hydroxypropyl or methoxypropyl side arm can yield the product with 99% and 98% ee, respectively. nih.gov The specific carbohydrate backbone (e.g., glucose, galactose, threitol) and the nature of the lariat side arm work in concert to create a well-defined chiral pocket that dictates the facial selectivity of the addition. nih.govthieme-connect.com
Table 2: Influence of Catalyst and Substrate Structure on Enantioselectivity
| Catalyst | Substrate (Chalcone) | Key Structural Feature | Enantiomeric Excess (ee) | Reference |
| Galactose-based lariat ether (hydroxypropyl arm) | trans-Chalcone | Catalyst side arm | 99% | nih.gov |
| Galactose-based lariat ether (methoxypropyl arm) | trans-Chalcone | Catalyst side arm | 98% | nih.gov |
| Glucose-based crown ether | 4-Nitrochalcone | para-substituent on β-aryl ring | 89% | nih.gov |
| Glucose-based crown ether | 4-Methoxychalcone | para-substituent on β-aryl ring | 97% | mdpi.comnih.gov |
| Threitol-based lariat ether | 4-Chlorochalcone | Catalyst backbone and substrate substituent | 99% | nih.govthieme-connect.com |
Asymmetric cyclopropanation provides access to highly strained three-membered rings, which are pivotal structural motifs in numerous natural products and pharmaceuticals. These reactions often proceed through a tandem sequence involving a Michael addition followed by an intramolecular ring closure.
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful strategy for the enantioselective synthesis of cyclopropanes. rsc.org The process involves the conjugate addition of a nucleophile to a Michael acceptor, generating an enolate that then undergoes an intramolecular nucleophilic substitution to close the ring.
For this ring closure to occur, the nucleophile must contain a leaving group on the carbon atom that forms the initial C-C bond. In the context of malonate derivatives, the standard reagent for MIRC reactions is diethyl bromomalonate . mdpi.com Following the initial Michael addition to an acceptor like a chalcone, the resulting enolate attacks the carbon bearing the bromine atom, displacing the bromide ion to form the cyclopropane (B1198618) ring. mdpi.comthieme-connect.com This process, when mediated by chiral phase-transfer catalysts, can produce highly functionalized chiral cyclopropanes with excellent enantioselectivity (up to 99% ee). tandfonline.commdpi.com
While this compound is a premier nucleophile for the initial Michael addition step, its acetoxy group is not a sufficiently effective leaving group to facilitate the subsequent intramolecular cyclization under typical MIRC conditions. Therefore, its direct role is confined to the initial conjugate addition. The broader strategy of asymmetric cyclopropanation via MIRC relies on related malonates, such as diethyl bromomalonate, that are specifically designed with an appropriate leaving group to enable the essential ring-closing step. mdpi.com
Role in Asymmetric Cyclopropanation Reactions
Comparative Research with Structurally Related Malonate Derivatives in Cyclopropanation
In the realm of cyclopropanation reactions, this compound has demonstrated significant utility, particularly in Michael-initiated ring-closure (MIRC) reactions. Comparative studies have highlighted its advantages over other malonate derivatives. For instance, in the phase-transfer catalyzed addition of α-substituted diethyl malonates to trans-chalcones, this compound consistently provides superior results in terms of enantioselectivity, achieving up to 97% enantiomeric excess (ee). researchgate.netthieme-connect.de This high degree of stereocontrol is a critical factor in the synthesis of chiral cyclopropane derivatives.
Research comparing this compound with diethyl 2-bromomalonate in MIRC reactions of enones has further solidified its favorable position. researchgate.net While both are effective, the choice of malonate derivative can significantly influence the reaction's success and stereochemical outcome. The acetoxy group in this compound appears to play a crucial role in enhancing the enantioselectivity of the cyclopropanation process, a feature not as prominently observed with other substituents. researchgate.netthieme-connect.de
A study on the cyclopropanation of α-bromochalcone with diethyl malonate promoted by potassium carbonate provided a method for synthesizing both trans- and cis-isomers of densely substituted cyclopropanes. researchgate.net While this method is effective, the use of this compound in similar phase-transfer catalyzed reactions has been shown to yield products with higher enantiomeric purity. researchgate.netthieme-connect.de
| Malonate Derivative | Reaction Type | Enantiomeric Excess (ee) | Reference |
| This compound | Michael addition to trans-chalcones | up to 97% | researchgate.netthieme-connect.de |
| Diethyl 2-Bromomalonate | MIRC reactions of enones | up to 92% | researchgate.net |
| Diethyl Malonate | Cyclopropanation of α-bromochalcone | Not specified | researchgate.net |
Utility in the Construction of Complex Molecular Architectures
The application of this compound extends beyond cyclopropanation to the synthesis of a wide array of complex organic molecules. Its ability to act as a versatile intermediate makes it an invaluable tool for organic chemists. lookchem.com
The malonic ester synthesis, a classical method in organic chemistry, utilizes derivatives like diethyl malonate to produce carboxylic acids and ketones. openochem.orgmasterorganicchemistry.com This process typically involves the deprotonation of the malonate to form an enolate, followed by alkylation and subsequent hydrolysis and decarboxylation. openochem.orgmasterorganicchemistry.comlibretexts.org this compound, as a substituted malonate, can also participate in these types of transformations, leading to the formation of α-substituted carboxylic acids and ketones. The presence of the acetoxy group can influence the reactivity and provide a handle for further functionalization.
Palladium-catalyzed reactions of allylic esters of β-keto carboxylates and malonates have been shown to generate palladium enolates, which can then undergo various transformations to yield α-allyl ketones and α,β-unsaturated ketones. nih.gov While this research primarily focuses on allyl β-keto carboxylates, the principles can be extended to derivatives like this compound, suggesting its potential in palladium-catalyzed synthetic strategies.
This compound is instrumental in the synthesis of polyfunctionalized organic compounds. Its reaction with various nucleophiles and electrophiles allows for the introduction of multiple functional groups in a controlled manner. For example, in Michael additions to α,β-unsaturated ketones like chalcones, the resulting adducts are highly functionalized molecules. researchgate.netresearchgate.net The use of chiral phase-transfer catalysts in these reactions enables the synthesis of enantiomerically enriched polyfunctional compounds. researchgate.netresearchgate.net
Furthermore, the reaction of diethyl oxomalonate, a related compound, in Baylis-Hillman reactions with acrylates or methyl vinyl ketone leads to the formation of multifunctional compounds. wikipedia.org This highlights the general utility of functionalized malonates in creating molecular complexity.
Function as a Precursor for Specialized Organic Molecules
The utility of this compound also lies in its role as a starting material for the synthesis of specialized molecules, including those with isotopic labels.
Deuterium-labeled compounds are of significant interest in various fields, including mechanistic studies and pharmaceutical development. oaepublish.com While direct methods for the deuteration of this compound are not extensively documented, general strategies for deuterium (B1214612) labeling can be applied. For instance, acid-catalyzed hydrogen/deuterium exchange in a deuterated solvent is a common method for introducing deuterium atoms into organic molecules. nih.gov
The synthesis of deuterated glycerol (B35011) could potentially be achieved through a multi-step sequence starting from a deuterated precursor derived from this compound. General methods for synthesizing deuterated lipids and surfactants often involve the use of deuterated building blocks. europa.eu For example, the synthesis of deuterated fatty acids can be achieved through H/D exchange using D₂O and a catalyst. europa.eu A similar approach could be envisioned for creating deuterated malonate derivatives.
The directed formation of specific substituted malonate adducts is a key application of this compound. In asymmetric Michael additions to chalcones catalyzed by chiral quaternary ammonium (B1175870) salts or cinchona alkaloid-derived thioureas, this compound consistently gives high enantioselectivities. researchgate.netresearchgate.net The substituents on the chalcone can influence the stereochemical outcome, with para-substituted compounds on the β-aryl group often leading to the highest enantiomeric excesses. researchgate.net
The reaction of this compound with cyclic enones also yields Michael adducts with good enantioselectivities, demonstrating the versatility of this reagent in forming specific, stereochemically defined structures. researchgate.netresearchgate.net The ability to control the formation of these adducts is crucial for the synthesis of complex target molecules.
| Catalyst System | Substrate | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Quaternary Ammonium Salt | This compound + Chalcones | Michael Adduct | up to 96% | researchgate.net |
| Cinchona Alkaloid-Derived Thiourea | This compound + Chalcones | Michael Adduct | up to 97% | researchgate.net |
| Chiral Quaternary Ammonium Salt | This compound + Cyclic Enones | Michael Adduct | up to 83% | researchgate.netresearchgate.net |
Investigation of Catalytic Systems and Ligand Design in Diethyl Acetoxymalonate Chemistry
Application of Phase Transfer Catalysis (PTC)
Phase transfer catalysis (PTC) is a powerful technique that facilitates reactions between reagents located in separate, immiscible phases, typically a solid or aqueous phase and an organic phase. jetir.orgrsc.org Chiral PTC catalysts, such as crown ethers, are particularly valuable as they can induce enantioselectivity by forming a chiral complex with the reacting species. jetir.org In the context of diethyl acetoxymalonate chemistry, PTC offers a method for generating chiral quaternary carbon centers under mild conditions.
Carbohydrates have emerged as an advantageous source for the synthesis of chiral catalysts due to their natural abundance, enantiomeric purity, and functional complexity. mdpi.com Chiral crown ethers derived from monosaccharides, such as D-glucose and D-galactose, have been developed and successfully applied as catalysts in asymmetric reactions, including the Michael addition of this compound to chalcones. mdpi.com
The efficacy of these catalysts is demonstrated in their ability to induce significant asymmetric induction. For instance, the Michael addition of this compound to chalcone (B49325) derivatives, catalyzed by glucose- and galactose-based crown ethers, has been shown to produce the corresponding adducts with high enantiomeric excess (ee). mdpi.comnih.gov The synthesis of these catalysts often involves multi-step procedures starting from readily available sugars like D-glucose. thieme-connect.comnih.gov The carbohydrate unit is incorporated into the macrocyclic structure, creating a rigid and well-defined chiral environment around the cavity where cation binding occurs. This chirality is then transferred to the reacting substrate during the catalytic cycle.
Research has shown that the specific carbohydrate moiety and its configuration are crucial for the level of enantioselectivity achieved. Catalysts derived from D-glucose and D-galactose have been found to be particularly effective. mdpi.comresearchgate.net The reaction between 4'-nitrochalcone and this compound, for example, can be carried out in a solid/liquid two-phase system using a glucopyranoside-based crown ether catalyst to yield the desired product. nih.gov
| Catalyst Type | Substrate 1 | Substrate 2 | Enantiomeric Excess (ee) | Reference |
| Galactose-based lariat (B8276320) ether | This compound | Chalcone | 99% | mdpi.com |
| Glucose-based crown ether | This compound | 4'-Nitrochalcone | Good Yield | nih.gov |
| Phenyl β-glucopyranoside crown | Methyl Phenylacetate | Methyl Acrylate | 82% |
Monoaza-crown ethers, which incorporate a nitrogen atom into the macrocyclic ring, offer a versatile platform for catalyst design. The nitrogen atom can be functionalized with a side arm, or "lariat," containing additional donor groups. researchgate.netbepls.com These lariat ethers often exhibit enhanced cation binding and selectivity compared to their non-functionalized counterparts because the side arm can coordinate with the ring-bound cation, creating a more three-dimensional and encapsulating structure. mdpi.combepls.com
The choice of the carbohydrate unit also plays a significant role. Studies comparing catalysts derived from different sugars, such as D-glucose, D-galactose, and the rarer D-idose, have shown that the stereochemistry of the sugar backbone directly impacts catalytic efficiency. mdpi.commtak.hu While glucose and galactose derivatives often provide the highest enantioselectivity, idose-based crown ethers have also been synthesized and investigated, demonstrating moderate to good asymmetric induction (up to 81% ee in liquid-liquid systems) and providing further insight into the structure-activity relationship. mdpi.comresearchgate.netmtak.hu
The mechanism of enantiocontrol in crown ether-catalyzed phase transfer reactions is intrinsically linked to the catalyst's three-dimensional structure. Crown ethers function by complexing the metal cation (e.g., K⁺, Na⁺) of the base in the organic phase, creating a lipophilic complex. wikipedia.orgopenstax.orglibretexts.org This process leaves the anion "bare" and highly reactive. openstax.org In asymmetric catalysis, the chiral crown ether forms a tight ion pair with the enolate of the prochiral nucleophile, such as this compound.
The structural features of the crown ether dictate the stereochemical outcome:
Cavity Size: The size of the macrocyclic cavity determines which cation is bound most effectively. wikipedia.orglibretexts.org For instance, 18-crown-6 (B118740) has a high affinity for potassium ions, while 15-crown-5 (B104581) is better suited for sodium ions. wikipedia.orgopenstax.org This selective binding influences the tightness of the ion pair and the subsequent reaction stereoselectivity.
Carbohydrate Moiety: The fused carbohydrate unit imparts a rigid, chiral conformation to the macrocycle. This rigid structure creates a well-defined chiral pocket. The absolute configuration of the sugar moiety is a primary determinant of the enantioselectivity. mdpi.com
Lariat Arm: In aza-crown lariat ethers, the side arm provides additional coordination points for the cation. mdpi.com This creates a more organized and rigid transition state assembly. The nature of the donor atoms and the length and flexibility of the arm are critical for achieving high levels of asymmetric induction, as they help to shield one face of the enolate, directing the electrophile to attack from the less hindered face. mdpi.com
Evaluation of Other Organocatalytic Approaches
Beyond crown ethers, other classes of small organic molecules have been investigated as catalysts for asymmetric reactions. Organocatalysis has become a major pillar of asymmetric synthesis, offering metal-free alternatives. mdpi.com
One notable class of organocatalysts are squaramide derivatives. New phase-transfer catalysts have been synthesized by linking a squaramide unit directly to the nitrogen atom of an aza-crown ether. nih.gov These crown ether-squaramide catalysts combine the ion-binding ability of the crown ether with the hydrogen-bonding capabilities of the squaramide moiety. They have been applied in the asymmetric α-alkylation of malonic esters, a reaction class closely related to this compound chemistry, to construct all-carbon quaternary stereogenic centers. nih.gov The combination of a chiral scaffold, such as a cinchona alkaloid or a glucose derivative, with the squaramide and crown ether units allows for fine-tuning of the catalyst's steric and electronic properties to achieve high yields, although enantioselectivity can be variable. nih.govmtak.hu
Exploration of Metal-Mediated Catalytic Pathways
Transition metal catalysis represents another fundamental strategy for C-C bond formation. Metals like copper, nickel, and palladium have been widely used in cross-coupling and addition reactions. researchgate.netwits.ac.za
Copper-catalyzed systems have been developed for the arylation of diethyl malonate. nih.gov A general method involves the coupling of an aryl iodide with diethyl malonate in the presence of a copper(I) iodide catalyst, a base such as cesium carbonate, and a ligand like 2-phenylphenol. nih.gov These reactions proceed under relatively mild conditions and tolerate a wide range of functional groups, providing a valuable alternative to harsher traditional methods. researchgate.netnih.gov
Nickel-mediated catalysis has also been successfully applied. Chiral bidentate ligands, such as (-)-sparteine, can be complexed with a nickel source (e.g., NiCl₂ or Ni(acac)₂) to create an efficient catalyst for the enantioselective Michael addition of diethyl malonate to substituted chalcones. longdom.org This approach has yielded the corresponding adducts in good yields (80-91%) and with significant enantioselectivity (up to 80% ee). longdom.org The success of these reactions relies on the formation of a well-defined chiral nickel complex that coordinates the reactants and controls the stereochemistry of the bond-forming step.
| Metal | Ligand/Co-catalyst | Reaction Type | Substrate | Yield | ee% | Reference |
| Copper(I) Iodide | 2-Phenylphenol | Arylation | Diethyl Malonate | Good to Excellent | N/A | nih.gov |
| Nickel(II) Chloride | (-)-Sparteine | Michael Addition | Diethyl Malonate | 80-91% | up to 80% | longdom.org |
| Nickel(II) Acetylacetonate | (-)-Sparteine | Michael Addition | Diethyl Malonate | 85% | 80% | longdom.org |
Spectroscopic and Structural Characterization Studies of Diethyl Acetoxymalonate Derivatives
Role of Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the detailed investigation of reaction mechanisms involving diethyl acetoxymalonate derivatives. Its ability to provide real-time, non-invasive structural information on molecules in solution allows for the monitoring of reactants, intermediates, and products, thereby offering a window into the intricate steps of a chemical transformation.
A pertinent example of the application of NMR in mechanistic studies can be drawn from investigations into the Michael addition reaction, a fundamental carbon-carbon bond-forming reaction. In a study of the Michael addition of diethyl malonate to p-nitrostyrene, ¹H NMR spectroscopy was employed to probe the interactions between the reactants and the catalyst in solution. By monitoring the chemical shifts of the protons in the starting materials and the product, researchers can deduce the formation of key intermediates and supramolecular complexes that are crucial to the reaction pathway.
For instance, subtle downfield shifts in the ¹H NMR signals of the double bond protons of p-nitrostyrene upon the addition of diethyl malonate can suggest the formation of a supramolecular complex, potentially through π-π stacking interactions between the electron-rich aromatic ring of the nitrostyrene (B7858105) and the carbonyl groups of the malonate. Similarly, monitoring the signals of the catalyst can reveal its mode of activation and participation in the reaction. The absence of significant shifts in the signals of diethyl malonate in the presence of a catalyst can indicate that deprotonation is not the rate-determining step, or that the concentration of the resulting enolate is too low to be detected, providing valuable mechanistic insights.
Furthermore, time-course NMR studies, where spectra are acquired at regular intervals throughout a reaction, enable the determination of reaction kinetics. By integrating the signals corresponding to the reactants and products, their relative concentrations can be quantified over time, allowing for the elucidation of rate laws and the calculation of activation parameters. This quantitative data is instrumental in distinguishing between proposed reaction mechanisms.
The following table provides hypothetical ¹H NMR data illustrating the kind of changes that might be observed during a mechanistic study of a reaction involving a this compound derivative.
| Compound/Intermediate | Proton | Chemical Shift (ppm) - Initial | Chemical Shift (ppm) - Intermediate Stage | Chemical Shift (ppm) - Final Product |
| This compound | -OCOCH₃ | 2.15 | 2.15 | - |
| Reactant B | Vinylic H | 6.50 | 6.75 (complexed) | - |
| Intermediate Complex | Malonate CH | - | 4.50 | - |
| Final Product | New CH | - | - | 3.80 |
This table is illustrative and provides hypothetical data to demonstrate the utility of NMR in mechanistic studies.
Application of Circular Dichroism (CD) Spectroscopy for Absolute Stereochemical Assignment
Circular Dichroism (CD) spectroscopy is a chiroptical technique that provides information about the stereochemistry of chiral molecules. It measures the differential absorption of left- and right-circularly polarized light by a sample. For chiral derivatives of this compound, which possess one or more stereocenters, CD spectroscopy is a powerful tool for the determination of their absolute configuration.
The principle behind the use of CD spectroscopy for absolute stereochemical assignment lies in the fact that enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are mirror images of each other. A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect (a negative peak) for the other at the same wavelength.
The absolute configuration of a novel chiral this compound derivative can be determined by comparing its experimental CD spectrum with that of a known compound with a similar chromophore and stereochemical environment. If the two compounds exhibit similar CD spectra, it can be inferred that they possess the same absolute configuration.
Alternatively, theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum with the theoretically calculated spectra for the (R) and (S) enantiomers, the absolute configuration of the compound can be unambiguously assigned.
While a powerful technique, specific research applying Circular Dichroism spectroscopy for the absolute stereochemical assignment of this compound derivatives is not extensively documented in publicly available literature. However, the principles of the technique remain broadly applicable. The following table illustrates the type of data that would be obtained from a CD spectroscopic analysis for the assignment of absolute stereochemistry.
| Enantiomer | Wavelength of Maximum Absorption (nm) | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) |
| (+)-Enantiomer | 220 | +15,000 |
| (-)-Enantiomer | 220 | -15,000 |
This table presents hypothetical data to illustrate the expected outcome of a CD spectroscopic measurement for a pair of enantiomeric this compound derivatives.
Utilization of X-ray Crystallography for Molecular and Supramolecular Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound, this technique provides a wealth of information regarding their molecular structure, including bond lengths, bond angles, and torsional angles, as well as their supramolecular structure, which is dictated by intermolecular interactions such as hydrogen bonding and van der Waals forces.
A notable example is the crystal structure analysis of diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate. This study revealed detailed insights into the molecular conformation and the packing of the molecules in the crystal lattice. The dihedral angle between the planes of the two benzene (B151609) rings was determined to be 80.16 (6)°. The conformation of the side chain was found to be stabilized by an intramolecular C-H···O hydrogen bond.
The crystallographic data for diethyl 2-acetoxy-2-[3-(4-nitrophenyl)-3-oxo-1-phenylpropyl]malonate is summarized in the interactive table below.
| Crystal Data | |
| Chemical Formula | C₂₄H₂₅NO₉ |
| Formula Weight | 471.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.0111 (7) |
| b (Å) | 13.1762 (8) |
| c (Å) | 15.8196 (9) |
| β (°) | 93.802 (2) |
| Volume (ų) | 2290.1 (2) |
| Z | 4 |
| Temperature (K) | 103 |
Such detailed structural information is crucial for understanding the structure-property relationships of this compound derivatives and for the rational design of new materials with specific properties.
Computational and Theoretical Investigations into Diethyl Acetoxymalonate Reactivity
Derivation of Mechanistic Insights Pertaining to Asymmetric Inductions
The study of asymmetric induction, where a chiral influence directs the formation of one stereoisomer over another, is a cornerstone of modern organic synthesis. Computational methods, particularly Density Functional Theory (DFT), are instrumental in unraveling the mechanisms that govern these selective processes. While specific computational studies on diethyl acetoxymalonate are not extensively documented in publicly available literature, the principles can be understood by examining theoretical work on related malonate derivatives.
One key area of investigation is the elucidation of transition state geometries. The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. By calculating these energies, researchers can predict which stereoisomer will be preferentially formed. For instance, in reactions involving chiral catalysts, computational models can reveal the precise interactions between the substrate, the catalyst, and the attacking reagent that lead to stereoselectivity. These models can account for subtle steric and electronic effects that dictate the facial selectivity of the reaction.
A theoretical study on the reaction mechanism and stereoselectivity of arylmalonate decarboxylase, an enzyme that catalyzes the asymmetric decarboxylation of prochiral disubstituted malonic acids, highlights the power of this approach. researchgate.netfigshare.com Using a quantum chemical cluster approach, researchers modeled the active site and investigated different substrate binding modes. researchgate.netfigshare.com The calculations supported a mechanism involving decarboxylation followed by a stereoselective protonation. researchgate.netfigshare.com The study demonstrated that for some substrates, the enantioselectivity is determined by the initial binding of the substrate, while for others, the transition state energies play a more significant role. researchgate.netfigshare.com
These principles are directly applicable to understanding asymmetric reactions of this compound. For example, in a chiral catalyst-mediated alkylation, DFT calculations could be used to model the transition states for the formation of both (R) and (S) products. By analyzing the geometries and energies of these transition states, one could identify the key non-covalent interactions, such as hydrogen bonds or steric repulsions, that favor one pathway over the other.
The following table illustrates the type of data that can be generated from such computational studies, using hypothetical values for a reaction of this compound to demonstrate the concept.
| Transition State | Relative Energy (kcal/mol) | Key Stabilizing Interaction | Predicted Major Product |
|---|---|---|---|
| TS-(R) | 0.0 | Hydrogen bond between catalyst and ester carbonyl | (R)-enantiomer |
| TS-(S) | 2.5 | Steric clash between catalyst and acetoxy group |
Computational Approaches for Reaction Outcome Prediction and Optimization
Beyond providing mechanistic insights, computational chemistry offers predictive models for reaction outcomes. These models can be used to screen potential substrates, catalysts, and reaction conditions, thereby accelerating the process of reaction optimization.
One approach involves the use of quantitative structure-activity relationship (QSAR) models, where statistical methods are used to correlate molecular descriptors with reaction outcomes. For asymmetric reactions, these models can predict enantiomeric excess (ee) based on the structural features of the substrate and catalyst.
More advanced methods employ machine learning algorithms trained on large datasets of experimental results. These models can learn complex relationships between molecular structure and reactivity, enabling them to predict the outcomes of new reactions with a high degree of accuracy. While a specific machine learning model for this compound reactions may not be publicly available, the general methodology has been successfully applied to a wide range of organic transformations.
DFT calculations can also be used in a predictive capacity. For instance, a computational screening of various malonate esters in a substitution reaction was performed to investigate the proposed SN2X manifold. researchgate.net This study used DFT to calculate the activation barriers for different substituted malonates, demonstrating how computational methods can be used to predict reactivity trends. researchgate.net The presence of electron-withdrawing groups was found to raise the activation barriers, while electron-donating groups enhanced nucleophilicity and lowered the barriers. researchgate.net
The data below, adapted from the aforementioned study on malonate esters, illustrates how computational screening can provide valuable predictive information.
| Malonate Ester Substituent | Calculated Activation Barrier (kcal/mol) | Predicted Reactivity |
|---|---|---|
| -H | 21.8 | High |
| -CF3 | 27.6 | Low |
| -Ph | 29.3 | Moderate |
| -Ph-p-NO2 | 29.3 | Low |
| -Ph-p-OMe | Lower than -Ph | High |
By applying these computational approaches to this compound, researchers could systematically explore the effects of different catalysts, solvents, and temperatures on reaction outcomes. This in silico screening can significantly reduce the experimental effort required to identify optimal reaction conditions, leading to more efficient and sustainable chemical processes.
Future Directions and Emerging Research Avenues for Diethyl Acetoxymalonate
Advancement in the Discovery and Development of Novel Catalytic Transformations
The development of novel catalytic transformations for diethyl acetoxymalonate is a primary focus for expanding its synthetic utility. Research is moving beyond classical reactions towards more sophisticated catalytic systems that offer higher efficiency, selectivity, and the ability to construct complex molecular architectures.
A key area of interest lies in asymmetric catalysis , which is crucial for producing enantiomerically pure compounds, a common requirement for pharmaceuticals. While many asymmetric reactions have been developed for diethyl malonate, their application to this compound is an emerging field. Future research will likely focus on enantioselective Michael additions, alkylations, and transition metal-catalyzed cross-coupling reactions. For instance, the use of chiral catalysts, such as those based on transition metals like nickel or palladium combined with chiral ligands, could enable the synthesis of chiral γ-keto esters and other valuable intermediates with high enantioselectivity. longdom.orgresearchgate.net
Palladium-catalyzed reactions, a cornerstone of modern organic synthesis, represent another significant avenue for exploration. youtube.com Research on related malonates has shown successful cross-coupling of aryl halides, demonstrating the potential for creating carbon-carbon bonds under relatively mild conditions. nih.govyale.edu Future work on this compound may involve developing palladium catalysts with specialized ligands to facilitate similar arylations and carbonylations, potentially leading to novel ketones and β-keto esters. yale.eduresearchgate.net The presence of the acetoxy group could influence the reactivity and selectivity of these transformations, opening up pathways not accessible with simpler malonates. One study on a related system highlighted that nucleophilic attack could occur at the carbonyl carbon of the acetoxy group, suggesting that this functional group could be an active participant in catalytic cycles, rather than just a spectator.
Below is a table summarizing potential catalytic transformations for this compound based on research with related malonic esters.
| Catalytic Reaction Type | Potential Catalyst System | Potential Product Class | Anticipated Advantage |
|---|---|---|---|
| Asymmetric Michael Addition | Nickel-Sparteine Complex or Chiral Amino-Thiourea | Enantioenriched γ-Keto Esters | High enantioselectivity (up to 92% ee reported for similar substrates) longdom.orgnih.gov |
| Palladium-Catalyzed Arylation | Pd Catalyst with Hindered Phosphine Ligands | α-Aryl-α-acetoxy Malonates | Formation of C-C bonds with complex aryl groups nih.gov |
| Enantioselective Alkylation | Chirally Modified Binary Organometallics (Li/Mg) | Chiral α-Alkyl-α-acetoxy Malonates | High enantiomeric excess in alkylation reactions iupac.org |
| Palladium-Catalyzed Carbonylation | Pd(Ph3P)4 with Phase Transfer Catalyst | Derivatives of β-Keto Esters | Introduction of carbonyl functionality under mild conditions researchgate.net |
Integration of Green Chemistry Principles in this compound Synthesis and Reactions
The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. Future research on this compound will undoubtedly focus on making its synthesis and subsequent reactions more sustainable.
One of the core principles of green chemistry is maximizing atom economy , which measures the efficiency of a reaction in converting reactants to the desired product. primescholars.comjocpr.com Traditional multi-step syntheses often have poor atom economy, generating significant waste. york.ac.uk Future synthetic routes to this compound will likely aim for higher atom economy by designing more direct pathways and utilizing catalytic rather than stoichiometric reagents. researchgate.net For example, developing a direct, one-pot synthesis from readily available starting materials would be a significant advancement.
The choice of solvents is another critical aspect of green chemistry. usc.edu Many organic reactions rely on volatile and often toxic solvents. Research is actively seeking safer, more sustainable alternatives. sigmaaldrich.comnih.gov For reactions involving this compound, future studies will explore the use of bio-based solvents like 2-methyltetrahydrofuran (derived from corncobs) or cyclopentyl methyl ether, which are considered greener alternatives to traditional solvents like tetrahydrofuran or dichloromethane. merckmillipore.com The use of solvent-free reaction conditions or aqueous media, where feasible, will also be a key research direction.
Furthermore, the development of greener synthetic methods is paramount. A patented method for the synthesis of the related diethyl acetamidomalonate utilizes air as the oxidant and a recyclable metal salt catalyst, with water as the only byproduct. google.com This approach exemplifies the principles of green chemistry by using a benign oxidant and minimizing waste. Similar strategies could be developed for the synthesis of this compound, for example, through direct oxidation of diethyl malonate in the presence of acetic anhydride using environmentally benign catalysts.
The table below outlines the application of green chemistry principles to the lifecycle of this compound.
| Green Chemistry Principle | Application to this compound | Potential Benefit |
|---|---|---|
| Maximizing Atom Economy | Designing syntheses with fewer steps and byproducts primescholars.com | Reduced waste generation and lower material costs. jocpr.com |
| Use of Safer Solvents | Replacing hazardous solvents (e.g., chloroform, benzene) with greener alternatives (e.g., 2-MeTHF, ethyl acetate (B1210297)/ethanol) usc.edu | Reduced risk to researchers and minimized environmental pollution. |
| Use of Renewable Feedstocks | Exploring bio-based routes to starting materials. | Decreased reliance on petrochemicals. sigmaaldrich.com |
| Catalysis | Employing recyclable catalysts instead of stoichiometric reagents. google.com | Increased reaction efficiency and reduced chemical waste. york.ac.uk |
| Design for Energy Efficiency | Developing reactions that proceed at ambient temperature and pressure. researchgate.net | Lower energy consumption and reduced operational costs. |
Expansion of Synthetic Utility towards Biologically Relevant Compounds
A significant area for future research is the expansion of this compound's role as a building block for biologically active molecules. Its structure is particularly well-suited for the synthesis of alpha-hydroxy acids (AHAs) and various heterocyclic compounds.
Alpha-hydroxy acids (AHAs) are a class of compounds widely used in dermatology and cosmetics for their ability to improve skin texture and appearance. mdpi.comnih.gov AHAs, such as glycolic and lactic acid, function by promoting the shedding of dead skin cells and stimulating collagen synthesis. nih.govsci-hub.se this compound is an ideal precursor for the synthesis of substituted tartronic acids (2-hydroxymalonates), which are themselves α-hydroxy acids. Through straightforward alkylation followed by hydrolysis and decarboxylation, the acetoxy group can be converted to a hydroxyl group, yielding a variety of functionalized AHAs. This route offers a versatile platform for creating novel AHA structures with potentially enhanced efficacy or reduced side effects.
The synthesis of heterocyclic compounds is another promising application. Malonate esters are classic starting materials for the synthesis of a wide range of heterocycles, including barbiturates, pyrimidines, and coumarins, many of which exhibit significant pharmacological activity. researchgate.netwikipedia.org The unique functionality of this compound, with its protected hydroxyl group, could be leveraged to synthesize novel heterocyclic systems. For example, it could be used to construct coumarin or triazole hybrids, which have been investigated for their potential as anticancer agents and enzyme inhibitors. researchgate.netnih.gov
The potential synthetic pathways are summarized below:
| Target Compound Class | General Synthetic Strategy | Biological Relevance/Application |
|---|---|---|
| Alpha-Hydroxy Acids (AHAs) | Alkylation of this compound, followed by hydrolysis and decarboxylation. | Dermatology, cosmetics, treatment of photoaging and acne. mdpi.comnih.gov |
| Substituted Barbiturates | Condensation with urea or urea derivatives. | Sedatives, hypnotics, anticonvulsants. |
| Novel Pyrimidine Derivatives | Condensation with amidines or guanidines. | Anticancer, antiviral, and antimicrobial agents. nih.gov |
| Functionalized Coumarins | Condensation reactions with substituted phenols. | Enzyme inhibitors, anticancer agents. researchgate.net |
Application of Advanced Computational Modeling for Rational Chemical Design
Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules and catalysts. The application of these methods to this compound is a nascent but highly promising research avenue.
Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms involving this compound. researchgate.net By modeling the transition states and intermediates of potential catalytic cycles, researchers can gain a deeper understanding of the factors that control reactivity and selectivity. This knowledge can then be used to optimize reaction conditions, such as temperature and solvent, and to design more effective catalysts. For example, DFT could be used to predict which catalyst-ligand combination would provide the highest enantioselectivity in an asymmetric alkylation reaction.
Computational modeling can also be used for the rational design of novel derivatives of this compound for specific biological applications. If this compound is used as a scaffold for developing new therapeutic agents, molecular docking studies could be performed to predict how its derivatives would bind to a target protein or enzyme. This in silico screening can help prioritize which compounds to synthesize and test in the laboratory, thereby accelerating the drug discovery process. nih.gov By combining computational predictions with experimental work, the development of new catalysts and biologically active molecules derived from this compound can be made more efficient and targeted.
Future computational research directions could include:
Mechanistic Studies: Using DFT to map the energy profiles of catalytic reactions to understand selectivity. researchgate.net
Catalyst Design: Computationally screening libraries of chiral ligands to identify promising candidates for asymmetric transformations.
Predicting Reactivity: Calculating molecular orbital energies (HOMO/LUMO) to predict how this compound will react with different electrophiles and nucleophiles. researchgate.net
Virtual Screening: Docking derivatives of this compound into the active sites of biological targets to identify potential new drug candidates.
Q & A
Q. What are the standard laboratory synthesis protocols for diethyl acetoxymalonate, and what critical parameters must be controlled during its preparation?
this compound (CAS 5468-23-5) is typically synthesized via acetylation of diethyl aminomalonate or substitution reactions using diethyl malonate (CAS 105-53-3) as a precursor. A common method involves reacting diethyl malonate with acetic anhydride or acetyl chloride under controlled conditions. Key parameters include:
- Temperature : Maintain 0–5°C during acetylation to prevent side reactions.
- Catalyst : Use acidic (e.g., H₂SO₄) or basic (e.g., pyridine) catalysts to enhance reaction efficiency.
- Purification : Distillation or column chromatography is essential to isolate the product from unreacted starting materials .
Example Protocol :
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Diethyl malonate + AcCl, 0°C | Acetylation of malonate |
| 2 | Neutralization (NaHCO₃) | Quench excess acetyl chloride |
| 3 | Distillation (120–130°C, vacuum) | Isolate this compound |
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution reactions compared to other malonate esters?
The acetoxy group in this compound introduces steric hindrance and electron-withdrawing effects, which reduce nucleophilic attack at the central carbon. Compared to diethyl malonate (unsubstituted), its reactivity in alkylation or condensation reactions is lower. Strategies to mitigate this include:
- Base Strength : Use stronger bases (e.g., LDA) to deprotonate the α-hydrogen despite steric hindrance .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance enolate stability .
Case Study :
| Substrate | Reaction Yield (%) | Conditions |
|---|---|---|
| Diethyl malonate | 85 | NaH, THF |
| This compound | 52 | LDA, DMF |
Q. How can researchers resolve contradictions in reported reaction yields for this compound-mediated syntheses of β-keto esters?
Discrepancies often arise from variations in substrate purity, solvent quality, or catalytic systems. Methodological recommendations:
- Purity Control : Validate starting materials via GC-MS or HPLC .
- Replication : Reproduce literature protocols with strict control of moisture and oxygen levels.
- Kinetic Studies : Use in-situ FTIR or NMR to monitor reaction progress and identify intermediates .
Example Troubleshooting Table :
| Issue | Possible Cause | Solution |
|---|---|---|
| Low yield | Moisture in solvent | Use molecular sieves or dry solvents |
| Side products | Over-acetylation | Optimize stoichiometry (e.g., 1:1 AcCl:malonate) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
